molecular formula C8H9NO3S B8741568 1-(Ethylsulfinyl)-4-nitrobenzene CAS No. 7205-70-1

1-(Ethylsulfinyl)-4-nitrobenzene

Cat. No. B8741568
CAS RN: 7205-70-1
M. Wt: 199.23 g/mol
InChI Key: AFCWNANLOYZRSC-UHFFFAOYSA-N
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Description

1-(Ethylsulfinyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Ethylsulfinyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethylsulfinyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7205-70-1

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

1-ethylsulfinyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3

InChI Key

AFCWNANLOYZRSC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

428 mg (2.64 mmol) of iron(III) chloride was added to a mixture of 16.86 g (92.02 mmol) of 1-ethylsulfanyl-4-nitrobenzene in 75 ml acetonitrile and it was stirred for 10 minutes at room temperature. Then 22.44 g (98.44 mmol) of periodic acid was added in portions, so that the temperature did not exceed 30° C. The mixture was stirred for 50 minutes and was then added, with stirring, to a mixture of 170 ml DCM, 500 ml ice water and 100 g sodium thiosulfate pentahydrate. It was extracted with DCM (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. The residue obtained was recrystallized from ethyl acetate/hexane. 12.49 g (62.69 mmol; yield: 68%) of the product was obtained.
Quantity
22.44 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
16.86 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
428 mg
Type
catalyst
Reaction Step Three

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